Cas no 849035-73-0 (2-Bromo-4-(methylsulfonyl)phenylhydrazine)

2-Bromo-4-(methylsulfonyl)phenylhydrazine 化学的及び物理的性質
名前と識別子
-
- Hydrazine,[2-bromo-4-(methylsulfonyl)phenyl]-
- [2-Bromo-4-(methylsulfonyl)phenyl]hydrazine
- [2-BROMO-4-(METHYLSULPHONYL)PHENYL]HYDRAZINE
- 2-Bromo-4-(methylsulphonyl)-1-hydrazinobenzene
- 2-Bromo-4-(methylsulphonyl)phenylhydrazine 95+%
- ZIB03573
- (2-Bromo-4-(methylsulfonyl)phenyl)hydrazine
- MFCD04037940
- PS-5993
- 849035-73-0
- DTXSID40375522
- (2-bromo-4-methanesulfonylphenyl)hydrazine
- AKOS015835193
- CS-0315549
- DB-016934
- 2-Bromo-4-(methylsulphonyl)phenylhydrazine
- (2-bromo-4-methylsulfonylphenyl)hydrazine
- 2-Bromo-4-(methylsulfonyl)phenylhydrazine
-
- MDL: MFCD04037940
- インチ: 1S/C7H9BrN2O2S/c1-13(11,12)5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3
- InChIKey: CCGWLSRTZZBNTG-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC=C(S(C)(=O)=O)C=C1Br)N
計算された属性
- せいみつぶんしりょう: 263.95681g/mol
- どういたいしつりょう: 263.95681g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.721±0.06 g/cm3(Predicted)
- ふってん: 436.3±45.0 °C(Predicted)
- 酸性度係数(pKa): 3.35±0.27(Predicted)
2-Bromo-4-(methylsulfonyl)phenylhydrazine セキュリティ情報
2-Bromo-4-(methylsulfonyl)phenylhydrazine 税関データ
- 税関コード:2928009090
2-Bromo-4-(methylsulfonyl)phenylhydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386219-250mg |
(2-Bromo-4-(methylsulfonyl)phenyl)hydrazine |
849035-73-0 | 95% | 250mg |
¥735.00 | 2024-07-28 | |
TRC | B816270-500mg |
[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine |
849035-73-0 | 500mg |
$ 160.00 | 2022-04-27 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 009339-1g |
[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine |
849035-73-0 | 1g |
1868.0CNY | 2021-07-05 | ||
Apollo Scientific | OR7916-250mg |
2-Bromo-4-(methylsulphonyl)phenylhydrazine |
849035-73-0 | 95+% | 250mg |
£48.00 | 2025-02-20 | |
Fluorochem | 023635-1g |
2-Bromo-4-(methylsulfonyl)phenyl]hydrazine |
849035-73-0 | 95%+ | 1g |
£80.00 | 2022-03-01 | |
A2B Chem LLC | AC27413-250mg |
[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine |
849035-73-0 | 250mg |
$55.00 | 2024-04-19 | ||
abcr | AB247761-5g |
[2-Bromo-4-(methylsulphonyl)phenyl]hydrazine; . |
849035-73-0 | 5g |
€466.40 | 2025-02-17 | ||
1PlusChem | 1P004W39-250mg |
(2-Bromo-4-(methylsulfonyl)phenyl)hydrazine |
849035-73-0 | 250mg |
$57.00 | 2025-02-21 | ||
Key Organics Ltd | PS-5993-10mg |
2-Bromo-4-(methylsulphonyl)phenylhydrazine |
849035-73-0 | >95% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | PS-5993-1mg |
2-Bromo-4-(methylsulphonyl)phenylhydrazine |
849035-73-0 | >95% | 1mg |
£37.00 | 2025-02-09 |
2-Bromo-4-(methylsulfonyl)phenylhydrazine 関連文献
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
2-Bromo-4-(methylsulfonyl)phenylhydrazineに関する追加情報
Introduction to 2-Bromo-4-(methylsulfonyl)phenylhydrazine (CAS No. 849035-73-0)
2-Bromo-4-(methylsulfonyl)phenylhydrazine, identified by the CAS number 849035-73-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of arylhydrazines, characterized by the presence of a phenyl ring substituted with both bromine and a methylsulfonyl group. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various pharmacologically active agents, particularly those targeting neurological and inflammatory disorders.
The bromo and methylsulfonyl substituents in the phenyl ring contribute to the compound's reactivity and binding affinity, making it a promising candidate for further derivatization. In recent years, there has been a surge in research focused on developing novel hydrazine-based compounds due to their potential applications in drug discovery. Specifically, derivatives of arylhydrazines have shown promise in modulating enzyme activity and receptor interactions, which are critical mechanisms in disease pathogenesis.
One of the most compelling aspects of 2-Bromo-4-(methylsulfonyl)phenylhydrazine is its utility in synthesizing small-molecule inhibitors. For instance, studies have demonstrated its role in generating compounds that exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The methylsulfonyl group, in particular, has been identified as a key pharmacophore that enhances binding affinity to target proteins. This structural motif is frequently incorporated into drug candidates due to its ability to stabilize transition states and improve metabolic stability.
Recent advancements in computational chemistry have further highlighted the significance of 2-Bromo-4-(methylsulfonyl)phenylhydrazine as a building block. Molecular modeling studies suggest that this compound can be effectively used to design molecules with enhanced selectivity for specific biological targets. By leveraging virtual screening techniques, researchers can rapidly identify potential derivatives with optimized pharmacokinetic profiles. Such methodologies are particularly valuable in reducing the time and cost associated with traditional high-throughput screening processes.
In addition to its role in kinase inhibition, 2-Bromo-4-(methylsulfonyl)phenylhydrazine has shown promise in addressing inflammatory diseases. The phenylhydrazine core is known to interact with various inflammatory pathways, making it a suitable scaffold for developing anti-inflammatory agents. Preliminary experiments have indicated that certain derivatives of this compound can modulate cytokine production and reduce oxidative stress, key factors in chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 2-Bromo-4-(methylsulfonyl)phenylhydrazine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromo substituent typically employs halogenation techniques, while the methylsulfonyl group is often incorporated through sulfonylation reactions. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These techniques are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
From a regulatory perspective, compounds like 2-Bromo-4-(methylsulfonyl)phenylhydrazine must undergo rigorous testing to assess their safety and efficacy before entering clinical trials. This involves comprehensive toxicological studies, including acute toxicity assays and chronic exposure evaluations. The presence of both bromine and sulfonyl groups necessitates careful consideration of potential metabolic pathways and interactions with biological systems. Such evaluations are critical for ensuring that new drug candidates are both safe and effective.
The growing interest in hydrazine-based compounds has also spurred innovation in synthetic chemistry. Researchers are exploring novel synthetic routes that enhance efficiency and sustainability. For example, biocatalytic approaches have been investigated as alternatives to traditional chemical synthesis methods. These green chemistry strategies align with broader efforts to reduce environmental impact while maintaining high standards of product quality.
In conclusion, 2-Bromo-4-(methylsulfonyl)phenylhydrazine (CAS No. 849035-73-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile intermediate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow further. The integration of cutting-edge computational methods and sustainable synthetic practices ensures that future derivatives will be developed with greater precision and efficiency.
849035-73-0 (2-Bromo-4-(methylsulfonyl)phenylhydrazine) 関連製品
- 2172533-92-3(3',3'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane-1-ylmethanol)
- 146798-33-6(Benzonitrile, 3-[(3S)-1-propyl-3-piperidinyl]-, hydrochloride (1:1))
- 923245-20-9(4-methyl-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide)
- 330466-05-2(N-(2-methyl-1,3-benzothiazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide)
- 954676-45-0(N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-phenylbutanamide)
- 2034562-48-4(N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}thiophene-3-carboxamide)
- 871829-90-2((4-cyclopropoxyphenyl)boronic acid)
- 380352-98-7(4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrile)
- 2137559-07-8(Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro-)
- 1361907-64-3(3'-Chloro-4'-chloromethyl-3,5-dichloro-biphenyl)
